Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate
Description
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate is an isoxazole derivative featuring a hydroxyiminoethyl substituent at the 4-position and a methyl ester group at the 3-position of the heterocyclic ring. The hydroxyiminoethyl group in this compound introduces hydrogen-bonding capability, which may enhance interactions with biological targets such as transporters or enzymes . While the compound is listed as discontinued in commercial catalogs , its structural features align with pharmacologically active analogs discussed in recent literature.
Properties
IUPAC Name |
methyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZFEOGSSWSCZ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)OC)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters with Hydroxylamine
A common approach to isoxazole synthesis involves cyclocondensation of β-keto esters with hydroxylamine derivatives. For example, ethylacetoacetate reacts with hydroxylamine sulfate under basic conditions to form ethyl-5-methylisoxazole-4-carboxylate, a precursor to the target compound.
Reaction conditions :
-
Step 1 : Ethylacetoacetate, triethylorthoformate, and acetic anhydride are heated at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester.
-
Step 2 : The intermediate reacts with hydroxylamine sulfate in ethanol at −5°C, followed by reflux to yield ethyl-5-methylisoxazole-4-carboxylate (85% crude yield).
Key optimization parameters :
Alternative Routes via Acetonitrile Derivatives
Chinese Patent CN107721941B describes a route using acetonitrile and ethyl acetate under strong bases (e.g., NaH) to form acetylacetonitrile, which is subsequently cyclized with hydroxylamine hydrochloride. While this method focuses on 3-amino-5-methylisoxazole, analogous steps could adapt to introduce carboxylate esters.
Functionalization at the 4-Position: Introducing the Hydroxyiminoethyl Group
Ketone Formation and Oximation
The 4-acetyl intermediate is critical for oximation. In a protocol analogous to Wu et al. (2004), a methyl ketone at the 4-position undergoes oxime formation using hydroxylamine hydrochloride.
Typical procedure :
-
Substrate : 4-acetyl-5-methylisoxazole-3-carboxylate.
-
Reagents : Hydroxylamine hydrochloride in ethanol/water.
Direct Functionalization via Lithiation
For more complex substitutions, lithiation at the 4-position followed by quenching with iodomethane or carbonyl electrophiles has been reported. However, this method requires anhydrous conditions and low temperatures (−78°C), complicating scalability.
Purification and Characterization
Chromatographic Techniques
Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (1:3) as a common mobile phase. Crude products are purified via column chromatography or recrystallization from toluene/acetic acid mixtures.
Spectroscopic Analysis
-
NMR : The hydroxyiminoethyl group shows characteristic peaks at δ 8.5–9.0 ppm (N–OH) and δ 2.5–3.0 ppm (CH3).
-
IR : Stretching vibrations at 1680 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N oxime).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patent US20030139606A1 highlights distillation under reduced pressure to isolate intermediates, critical for large-scale production. Solvent selection (e.g., toluene for crystallization) improves purity while reducing costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s bioactivity.
Comparison with Similar Compounds
(a) Hydroxyiminoethyl Group vs. Aromatic Hydrazones
- Hydroxyiminoethyl: The hydroxyimine group (-NH-O-) in the target compound enables hydrogen bonding, which may improve solubility and target binding compared to nonpolar substituents.
- Aromatic Hydrazones: Compound 6 (2-hydroxybenzoyl-hydrozono) exhibits strong inhibitory activity against the Sxc− transporter due to the aryl hydroxyl group, which participates in hydrogen bonding with the target . Compound 4, with a bulkier naphthyl group, shows reduced activity, suggesting steric hindrance may limit binding .
(b) Halogenated Derivatives (Bromomethyl/Chloromethyl)
(c) Methoxy and Amino Substituents
- Amino groups, as seen in triazole derivatives (), can modulate solubility and metabolic stability.
Physicochemical Properties
- Solubility: The hydroxyiminoethyl group likely improves aqueous solubility compared to hydrophobic aromatic substituents.
Biological Activity
Methyl 4-(1-hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O4
- Molecular Weight : 186.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, which have been explored in various studies. It acts by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has shown promise in inhibiting tumor growth in vitro and in vivo.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial for the survival of pathogenic microorganisms and cancer cells.
Antimicrobial Studies
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Studies
In another research effort, the anticancer potential of this compound was evaluated using human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this treatment showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In a preclinical model, administration of the compound resulted in tumor regression in mice bearing xenografts of human breast cancer cells. The study reported an increase in survival rates among treated mice compared to controls.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate, and how can reaction conditions be optimized?
A common approach involves refluxing precursors in acetic acid with sodium acetate, followed by crystallization and purification via silica gel chromatography using solvents like petroleum ether/Et₂O mixtures. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.5 eq CH₃I for methylation) are critical for yield optimization. Recrystallization from DMF/acetic acid enhances purity . Microwave-assisted synthesis may accelerate reactions while maintaining selectivity, as seen in analogous isoxazole hydrazide derivatives .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : Analyze characteristic peaks for the hydroxyiminoethyl group (δ ~6.37 ppm for isoxazole protons) and methyl ester (δ ~4.38 ppm for -OCH₂CH₃). Splitting patterns (e.g., quartets for ethyl groups) confirm substituent positions .
- IR : Look for carbonyl stretches (~1700 cm⁻¹) from the ester and hydroxyimino groups (~3300 cm⁻¹ for O-H) .
- MS : Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns consistent with isoxazole ring cleavage .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid light, moisture, and high temperatures .
- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can preliminary biological activity screening be designed for this compound?
Conduct in vitro assays targeting pathways like MAPK, given structural similarities to bioactive isoxazole derivatives . Use cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) . Dose-response curves and IC₅₀ calculations are critical for evaluating potency.
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Employ SHELXL for small-molecule refinement, leveraging high-resolution data to address twinning or disorder. Validate hydrogen bonding networks using Platon/CHECKCIF to identify outliers in geometric parameters (e.g., bond lengths, angles) . For ambiguous electron density, test alternative conformers via occupancy refinement .
Q. What strategies mitigate low yields in large-scale synthesis?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalysis : Introduce Pd/C or enzymes for selective transformations, as demonstrated in related isoxazole ester syntheses .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can computational modeling predict the compound’s reactivity and stability?
Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic/nucleophilic sites on the isoxazole ring. Molecular dynamics simulations (e.g., AMBER) assess hydrolytic stability of the ester group under physiological pH . QSAR models correlate substituent effects (e.g., hydroxyiminoethyl) with bioactivity .
Q. What analytical techniques resolve discrepancies between experimental and theoretical spectral data?
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers or tautomers.
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
- High-Resolution MS : Confirm isotopic patterns to rule out adduct formation or contamination .
Q. How does the hydroxyiminoethyl group influence the compound’s pharmacokinetic properties?
Q. What are the best practices for long-term stability studies under varying conditions?
Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze samples monthly via HPLC-UV for purity. Monitor hydrolysis of the ester group and oxidation of the hydroxyiminoethyl moiety. Stabilizers like antioxidants (e.g., BHT) may be added .
Methodological Notes
- Synthesis : Prioritize regioselective reactions to avoid byproducts from isoxazole ring reactivity .
- Crystallography : Use twin refinement in SHELXL for challenging datasets and validate with R-factor convergence .
- Safety : Regularly update SDS based on new toxicity data, especially for derivatives with modified substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
